molecular formula C23H20ClF2N3O3S B2761761 N-(3-chlorophenyl)-4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

N-(3-chlorophenyl)-4-fluoro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B2761761
M. Wt: 491.9 g/mol
InChI Key: UBVRQUPJQNRAGX-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a piperazine ring . It also contains fluorine and chlorine atoms attached to phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and heteroatoms. The piperazine ring, for example, would introduce a degree of cyclic strain into the molecule, while the sulfonyl group would likely have a strong influence on the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the amide group could enhance its solubility in polar solvents .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its reactivity, and testing of its biological activity . Additionally, computational studies could be used to predict its properties and potential uses .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N3O3S/c24-17-2-1-3-19(15-17)27-23(30)16-4-9-21(26)22(14-16)33(31,32)29-12-10-28(11-13-29)20-7-5-18(25)6-8-20/h1-9,14-15H,10-13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVRQUPJQNRAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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